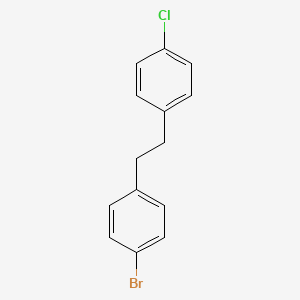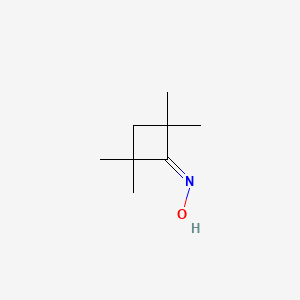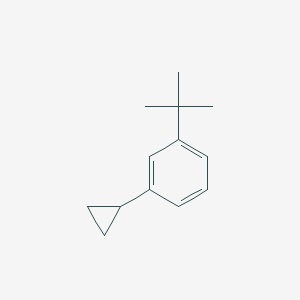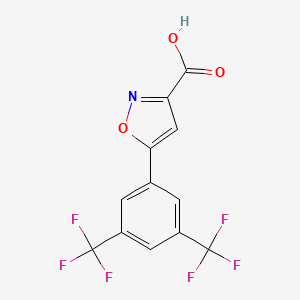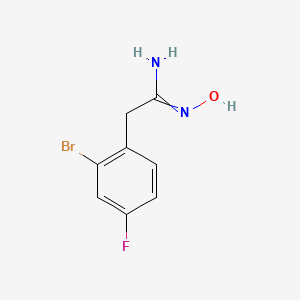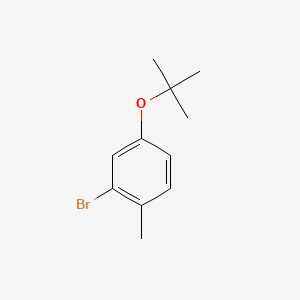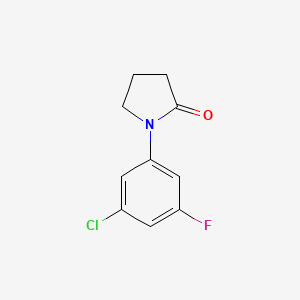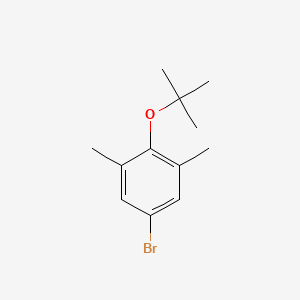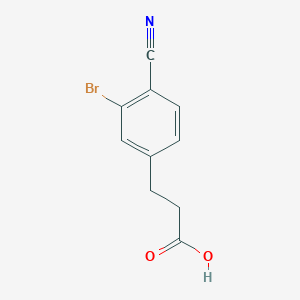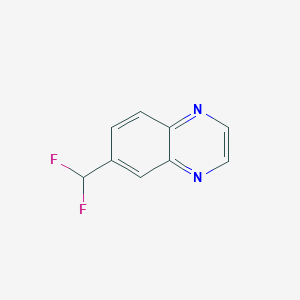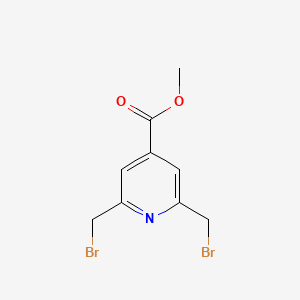
Methyl 2,6-bis(bromomethyl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-bis(bromomethyl)isonicotinate is a chemical compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol It is a derivative of isonicotinic acid, featuring two bromomethyl groups attached to the 2 and 6 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2,6-bis(bromomethyl)isonicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl isonicotinate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates .
化学反应分析
Types of Reactions: Methyl 2,6-bis(bromomethyl)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary or secondary amines, thiols, and alkoxides.
Major Products:
Nucleophilic Substitution: Products include various substituted isonicotinates depending on the nucleophile used.
Reduction: The major product is methyl 2,6-bis(hydroxymethyl)isonicotinate.
科学研究应用
Methyl 2,6-bis(bromomethyl)isonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing molecules with biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of methyl 2,6-bis(bromomethyl)isonicotinate is primarily related to its reactivity as a bromomethylating agent. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing new functional groups. This reactivity is exploited in various synthetic applications to create derivatives with desired properties .
相似化合物的比较
Methyl 2,6-bis(chloromethyl)isonicotinate: Similar in structure but with chlorine atoms instead of bromine.
Methyl isonicotinate: Lacks the bromomethyl groups and is used in different contexts, such as a precursor in organic synthesis.
Uniqueness: Methyl 2,6-bis(bromomethyl)isonicotinate is unique due to the presence of two bromomethyl groups, which confer specific reactivity patterns.
属性
分子式 |
C9H9Br2NO2 |
|---|---|
分子量 |
322.98 g/mol |
IUPAC 名称 |
methyl 2,6-bis(bromomethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9Br2NO2/c1-14-9(13)6-2-7(4-10)12-8(3-6)5-11/h2-3H,4-5H2,1H3 |
InChI 键 |
WRCNHVLCKGQMSI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC(=C1)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)
